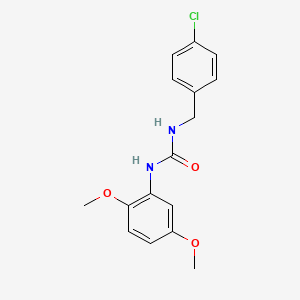
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea, also known as CDU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDU is a derivative of phenylurea, which is a class of compounds that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune responses. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been shown to interact with various cellular targets, including tubulin, histone deacetylases, and cyclooxygenase enzymes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to protect against radiation-induced damage in normal tissues, suggesting its potential use as a radioprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages for lab experiments. It is a readily available compound with high purity and yield, making it easy to obtain for research purposes. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been extensively studied for its biological activities, making it a promising candidate for further investigation. However, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and signaling pathways. Additionally, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea research. One potential avenue is to investigate its use as a chemotherapeutic agent for various types of cancer. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has shown promising results in preclinical studies, and further investigation is needed to determine its efficacy in clinical trials. Another potential direction is to investigate its use as a radioprotective agent for cancer patients undergoing radiation therapy. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to protect against radiation-induced damage in normal tissues, and further studies are needed to determine its potential clinical applications. Additionally, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea may have potential use in the treatment of inflammatory and pain-related conditions, and further investigation is needed to determine its efficacy in animal models and clinical trials.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical models. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been investigated for its potential use as a radioprotective agent. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and signaling pathways. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages for lab experiments, including its high purity and yield, but also has some limitations, including its unknown safety and efficacy in humans. There are several future directions for N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea research, including its use as a chemotherapeutic and radioprotective agent, as well as its potential use in the treatment of inflammatory and pain-related conditions.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea involves the reaction of 2,5-dimethoxyaniline with 4-chlorobenzyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea as a white crystalline solid. This method has been optimized for high yield and purity, making N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea a readily available compound for research purposes.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical models. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in normal tissues.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-13-7-8-15(22-2)14(9-13)19-16(20)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWVMEQFBQSQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2,5-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)
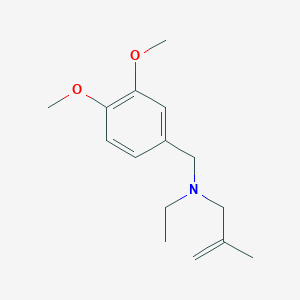
![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)

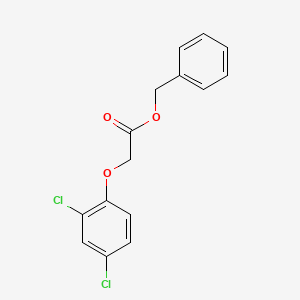
![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)
![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)
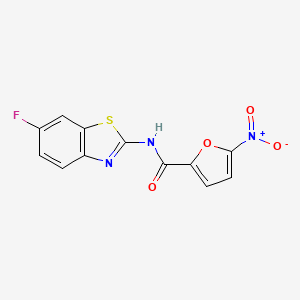
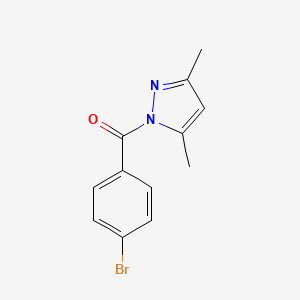
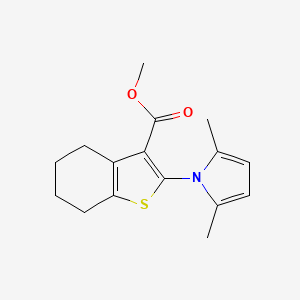
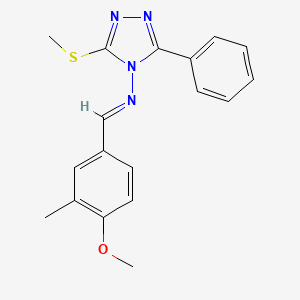
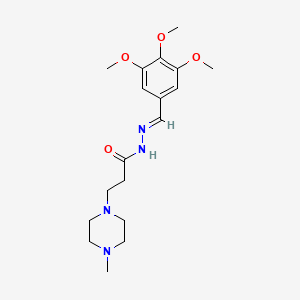
![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)